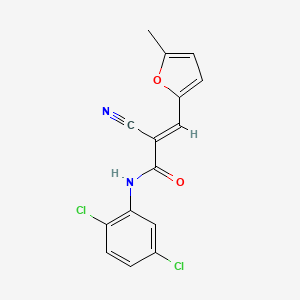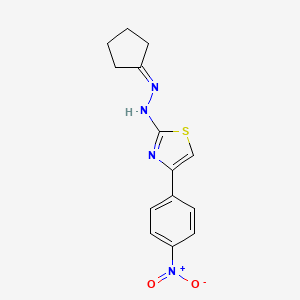
(1,3-diphenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1,3-diphenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone” is a compound with the linear molecular formula C16H14N2O. It consists of a pyrazole ring (1,3-diphenyl-1H-pyrazol-4-yl) attached to a piperidine moiety (piperidin-1-yl) via a methanone group. Let’s break down its features:
Pyrazole Ring: The pyrazole ring is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. It exhibits both acidic and basic properties due to its amphoteric nature. Imidazole, a related compound, serves as the core structure for various natural products like histidine, purine, and histamine.
Preparation Methods
Synthetic Routes:
Several synthetic routes lead to the formation of “(1,3-diphenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone.” Here are some common methods:
-
Condensation Reaction
- Reacting 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with piperidine in the presence of a suitable base (e.g., sodium hydroxide or potassium carbonate) yields the desired compound.
- The reaction typically occurs in a solvent like ethanol or acetonitrile.
-
Cyclization
- Starting from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, cyclization with piperidine under acidic conditions forms the target compound.
- Acid catalysts such as sulfuric acid or Lewis acids (e.g., BF3) facilitate the cyclization.
Industrial Production:
The industrial-scale synthesis of this compound involves optimizing the above methods for efficiency, scalability, and yield.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of imine or amine derivatives.
Reduction: Reduction of the carbonyl group (methanone) may yield the corresponding alcohol.
Substitution: Substituents on the phenyl rings can be modified via electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Lewis acids (e.g., AlCl) for Friedel-Crafts reactions.
Major Products:
The specific products depend on the reaction conditions and substituents present. Potential products include imines, amines, and substituted pyrazoles.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: May serve as a lead compound for drug development.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism by which “(1,3-diphenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone” exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other pyrazole-containing compounds.
Similar Compounds: Explore related structures, such as 1,3-diphenylpyrazole derivatives or piperidine-based compounds.
Properties
CAS No. |
5107-74-4 |
|---|---|
Molecular Formula |
C21H21N3O |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(1,3-diphenylpyrazol-4-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C21H21N3O/c25-21(23-14-8-3-9-15-23)19-16-24(18-12-6-2-7-13-18)22-20(19)17-10-4-1-5-11-17/h1-2,4-7,10-13,16H,3,8-9,14-15H2 |
InChI Key |
ISNKZMJBHNMTJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{[2-oxo-3-(trifluoromethyl)hexahydro-2H-cyclopenta[b]furan-3-yl]carbamoyl}benzenesulfonamide](/img/structure/B10862525.png)
![4-(6-methylpyridin-2-yl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B10862529.png)

![2-Chloro-N-(3-methyl[1,2,4]triazolo[4,3-A]pyridin-8-YL)propanamide](/img/structure/B10862534.png)
![3-(4-methylphenyl)-2-(methylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10862539.png)
![3-tert-butyl-7-(phenylamino)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B10862545.png)
![Ethyl 4-[(2-chloropropanoyl)amino]-2-thiophenecarboxylate](/img/structure/B10862552.png)
![N-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-2-(morpholin-4-yl)-N-phenylacetamide](/img/structure/B10862556.png)
![5-(4-Tert-butylphenyl)-2-({[2-(4-propanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B10862578.png)
![1-(2,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B10862584.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(pyridin-3-ylmethyl)pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10862587.png)
![[11-(2-chlorophenyl)-3-(4-fluorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](thiophen-2-yl)methanone](/img/structure/B10862589.png)
![(4Z)-4-[2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10862597.png)

